molecular formula C23H21N5O3S B2689829 N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-87-4

N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2689829
M. Wt: 447.51
InChI Key: XVQIWJGDPJWFOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is available for purchase from certain chemical suppliers1. However, the specific synthesis process is not provided in the search results.


Scientific Research Applications

Synthesis and Biological Applications

Heterocyclic Compound Synthesis : Research on similar compounds focuses on the synthesis of innovative heterocycles, incorporating various moieties, including thiadiazole, triazolo, and pyridazine derivatives. These compounds are synthesized as potential biological agents, using various starting materials and synthetic routes to create a diverse array of structures. For instance, compounds incorporating the triazolo[4,3-b]pyridazine skeleton have been synthesized and evaluated for their insecticidal, antimicrobial, antioxidant, and anticancer activities (Fadda et al., 2017; El‐Barbary et al., 2010).

Biological Activities : The exploration of the biological activities of these compounds is a significant area of interest, with studies investigating their potential as insecticides, antimicrobial, antioxidant, and anticancer agents. For example, certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines and possessing significant antimicrobial properties, highlighting their potential in therapeutic applications (Shamroukh & Ali, 2008; Bhuiyan et al., 2006).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-3-31-19-10-6-17(7-11-19)23-26-25-20-12-13-22(27-28(20)23)32-14-21(30)24-18-8-4-16(5-9-18)15(2)29/h4-13H,3,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQIWJGDPJWFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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